CYP2B6 vs. CYP2C9 Selectivity Window: Quantitative Isoform Discrimination
In a human liver microsome (HLM) selectivity panel, 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide exhibited an approximately 19-fold selectivity for CYP2B6 (IC₅₀ 1,200 nM) over CYP2C9 (IC₅₀ 23,000 nM), with intermediate activity against CYP2C8 (IC₅₀ 3,000 nM) [1]. By comparison, the lead CYP2A6 inhibitor compound 4g from the same study showed no measurable CYP2B6 inhibition at concentrations up to 10 µM, while the top compound 6i displayed a markedly different CYP selectivity signature (CYP2A6 IC₅₀ 17 µM; CYP2B6 inhibition not reported as significant) [2]. The 4-chlorophenyl substitution in the target compound introduces a halogen-dependent steric and electronic modulation that is absent in unsubstituted phenyl or pyridine-only analogs, providing a quantifiable CYP2B6-biased profile not shared by the broader pyrimidine methanamine series [3].
| Evidence Dimension | CYP2B6 vs. CYP2C9 inhibitory selectivity (IC₅₀ ratio) in human liver microsomes |
|---|---|
| Target Compound Data | CYP2B6 IC₅₀ = 1,200 nM; CYP2C9 IC₅₀ = 23,000 nM; Selectivity ratio (CYP2C9/CYP2B6) ≈ 19.2 |
| Comparator Or Baseline | Compound 4g (pyridine methanamine series): CYP2A6 IC₅₀ = 55,000 nM; no CYP2B6 inhibition reported at ≤10,000 nM. Compound 6i: CYP2A6 IC₅₀ = 17,000 nM; CYP2B6 not significant. |
| Quantified Difference | Target compound shows measurable sub-2 µM CYP2B6 inhibition, whereas the comparator series is optimized for CYP2A6 with minimal CYP2B6 cross-reactivity; approximate >8-fold higher CYP2B6 engagement compared to comparators lacking the phenylpyrimidine-acetamide scaffold. |
| Conditions | Human liver microsomes; substrates: amodiaquine (CYP2C8), diclofenac (CYP2C9), bupropion (CYP2B6) with 5 min NADPH pre-incubation; data extracted from ChEMBL assay IDs curated under Denton et al. 2018 [1][2]. |
Why This Matters
A defined CYP2B6-biased inhibition profile enables researchers to select this compound for metabolic interaction studies where CYP2B6-specific modulation is desired, whereas CYP2A6-optimized analogs from the same study series cannot substitute.
- [1] BindingDB BDBM50366403. Affinity Data: CYP2B6 IC₅₀ 1,200 nM; CYP2C8 IC₅₀ 3,000 nM; CYP2C9 IC₅₀ 23,000 nM; Assay: human liver microsomes. View Source
- [2] Denton TT et al. J Med Chem. 2018;61(16):7065-7086. Compound 4g IC₅₀ 0.055 mM (CYP2A6); Compound 6i IC₅₀ 0.017 mM (CYP2A6). View Source
- [3] Denton TT et al. SAR discussion on 4-position modification effects on CYP selectivity. J Med Chem. 2018;61(16):7065-7086. View Source
